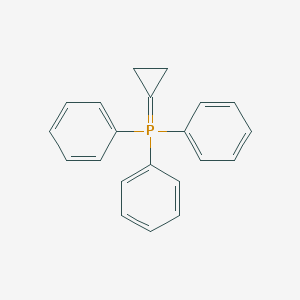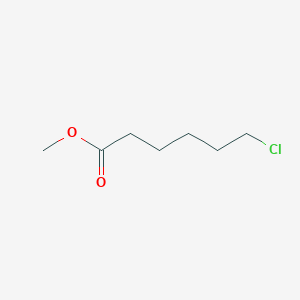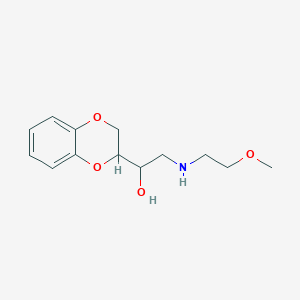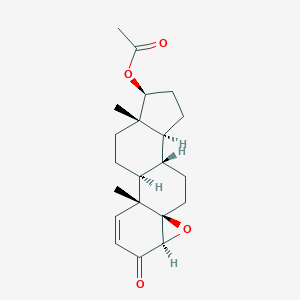
四氰化镉钾
描述
Dipotassium;cadmium(2+);tetracyanide: is a chemical compound with the molecular formula C₄CdK₂N₄ and a molecular weight of 294.677 g/mol . . This compound is characterized by its white solid appearance and is sensitive to heat . It is primarily used in scientific research due to its unique properties.
科学研究应用
Dipotassium;cadmium(2+);tetracyanide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Electrochemistry: The compound is used in electrochemical studies to investigate redox behavior and electrodeposition processes.
Material Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium;cadmium(2+);tetracyanide can be synthesized through the reaction of cadmium salts with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of cadmium salts (such as cadmium chloride or cadmium nitrate) in water.
- Addition of potassium cyanide to the solution, resulting in the formation of dipotassium;cadmium(2+);tetracyanide.
- The reaction mixture is then filtered and the product is isolated by evaporation or crystallization .
Industrial Production Methods: Industrial production of dipotassium;cadmium(2+);tetracyanide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically packaged in glass ampules, bottles, or metal ampules to maintain its stability .
化学反应分析
Types of Reactions: Dipotassium;cadmium(2+);tetracyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and potassium cyanate.
Reduction: It can be reduced to form cadmium metal and potassium cyanide.
Substitution: The cyanide ligands can be substituted with other ligands such as halides or thiocyanates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide salts or thiocyanate salts are used as reagents for substitution reactions.
Major Products:
Oxidation: Cadmium oxide and potassium cyanate.
Reduction: Cadmium metal and potassium cyanide.
Substitution: Cadmium halides or cadmium thiocyanates.
作用机制
The mechanism of action of dipotassium;cadmium(2+);tetracyanide involves its interaction with molecular targets such as enzymes and cellular components. The compound exerts its effects through the following pathways:
Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Signal Transduction: The compound interferes with cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Epigenetic Modifications: It causes changes in DNA methylation and histone modifications, affecting gene expression and cellular function.
相似化合物的比较
- Cadmium Acetate
- Cadmium Nitrate
- Cadmium Chloride
- Cadmium Oxide
Comparison: Dipotassium;cadmium(2+);tetracyanide is unique due to its tetracyanide ligands, which confer distinct chemical properties compared to other cadmium compounds. For instance, cadmium acetate and cadmium nitrate do not possess cyanide ligands, resulting in different reactivity and applications. Cadmium chloride and cadmium oxide, while similar in containing cadmium, differ significantly in their chemical behavior and uses .
属性
IUPAC Name |
dipotassium;cadmium(2+);tetracyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFARPFBUUDQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CdK2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932189 | |
| Record name | Cadmium potassium cyanide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14402-75-6 | |
| Record name | Cadmate(2-), tetrakis(cyano-.kappa.C)-, potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium potassium cyanide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADMIUM POTASSIUM CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OKC700CW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















